
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,3-dioxaindan moiety, which is a bicyclic structure containing two oxygen atoms, and an amino acid backbone. The trifluoroacetic acid component is often used in the synthesis and purification processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid typically involves the formation of the 1,3-dioxaindan ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of a suitable precursor to form the 1,3-dioxaindan ring, followed by the addition of the amino acid moiety under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of trifluoroacetic acid in the purification process helps in removing impurities and obtaining a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in studies of enzyme interactions and metabolic pathways due to its amino acid structure.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The 1,3-dioxaindan moiety can interact with various molecular targets, potentially leading to unique biological activities.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-dioxaindan-5-yl)pentanoic acid: This compound shares the 1,3-dioxaindan moiety but has a different side chain, leading to different properties and applications.
3-(1,3-dioxaindan-5-yl)propanoic acid: Similar in structure but lacks the amino group, which can significantly alter its reactivity and biological activity.
Uniqueness
(2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid is unique due to the presence of both the 1,3-dioxaindan moiety and the amino acid side chain
Propiedades
Fórmula molecular |
C12H12F3NO6 |
|---|---|
Peso molecular |
323.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11NO4.C2HF3O2/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;3-2(4,5)1(6)7/h1-2,4,7H,3,5,11H2,(H,12,13);(H,6,7)/t7-;/m0./s1 |
Clave InChI |
ZMGNTCZEPHYRFP-FJXQXJEOSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)


![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)

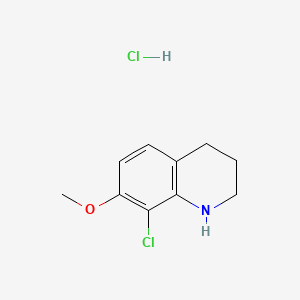
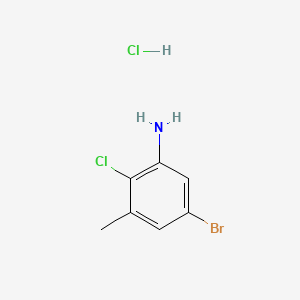
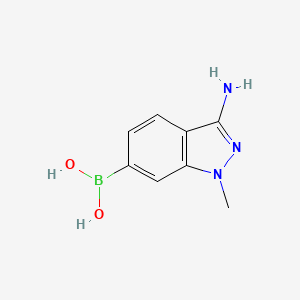
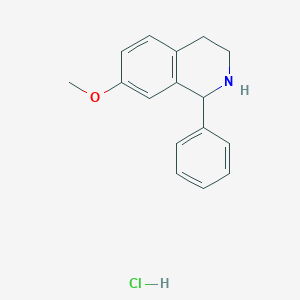



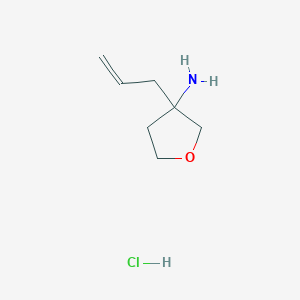
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
